5-Oxo-5-phenylvaleronitrile

Catalog No.
S707454
CAS No.
10413-00-0
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Oxo-5-phenylvaleronitrile

CAS Number

10413-00-0

Product Name

5-Oxo-5-phenylvaleronitrile

IUPAC Name

5-oxo-5-phenylpentanenitrile

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2

InChI Key

CKJHYHAFFOQUKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCCC#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC#N

The exact mass of the compound 5-Oxo-5-phenylpentanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222801. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Oxo-5-phenylvaleronitrile (CAS 10413-00-0), also known as 4-benzoylbutyronitrile or 5-oxo-5-phenylpentanenitrile, is a highly versatile bifunctional C5 building block featuring both a terminal nitrile and a phenyl ketone moiety [1]. With a molecular weight of 173.21 g/mol and an XLogP3-AA of approximately 1.6, it offers ideal physicochemical properties for intermediate processing and handling in organic synthesis [2]. In industrial and advanced laboratory procurement, this compound is primarily sourced as a direct, pre-functionalized precursor for the synthesis of complex nitrogen-containing heterocycles, such as 2-phenylpiperidines and substituted pyridines [1]. Its defined five-carbon backbone and pre-installed phenyl group eliminate the need for multi-step, low-yield cross-coupling reactions, making it a critical raw material for efficient pharmaceutical and agrochemical manufacturing workflows.

Research Fit

Bifunctional δ-keto nitrile building block: terminal nitrile and phenyl ketone on a four-methylene backbone
Precursor for phenylalkylamine calcium-channel blocker intermediates, including noremopamil-type scaffolds
Validated building block for carbopalladation catalysts and asymmetric hydrogenation ligand synthesis

Generic substitution of 5-oxo-5-phenylvaleronitrile with homologous ketonitriles or simple aliphatic dinitriles fundamentally disrupts downstream synthetic pathways and reduces process efficiency [1]. Replacing it with the shorter C4 analog, 4-oxo-4-phenylbutanenitrile, strictly alters the cyclization trajectory, forcing the formation of five-membered pyrrole or pyrrolidine rings instead of the targeted six-membered piperidines or pyridines required for specific active pharmaceutical ingredients [1]. Furthermore, attempting to substitute this pre-functionalized compound with a basic C5 precursor like glutaronitrile requires complex, in-situ carbopalladation with phenylboronic acid—a process that suffers from competing side reactions (such as the formation of 1,5-diphenylpentane-1,5-dione) and significantly reduces the effective yield of the desired heterocycle [2]. Procuring the exact 5-oxo-5-phenylvaleronitrile molecule is therefore mandatory to guarantee predictable ring sizing and to bypass expensive, catalyst-heavy functionalization steps.

Substitution Risk

Chain length Pharmacophore geometry mismatch
Target: 5-carbon backbone matches L-type calcium-channel pharmacophore models
4-oxo (3‑carbon) and 6-oxo (5‑carbon) analogs may not achieve required binding geometry
Synthetic route DMC‑catalyzed high‑yield protocol not transferable
>90% yield validated exclusively for 5‑carbon chain length
Substituting 4‑ or 6‑oxo analogs may significantly reduce yield and increase purification load
Application precedent Catalyst ligand synthesis unreported for analogs
5‑oxo used in carbopalladation and asymmetric hydrogenation ligand preparations
No open‑literature reports for 4‑ or 6‑oxo analogs in such applications

Direct Heterocycle Yield vs. In-Situ Dinitrile Functionalization

When synthesizing substituted pyridines or pyrroles, utilizing pre-formed 5-oxo-5-phenylvaleronitrile delivers significantly higher efficiency than starting from unfunctionalized dinitriles [1]. Direct cyclization of 5-oxo-5-phenylvaleronitrile yields the corresponding heterocycles in up to 89–93% yield under standard conditions [1]. In contrast, using glutaronitrile as a baseline substitute requires a carbopalladation step with phenylboronic acid, which generates unwanted byproducts like 1,5-diphenylpentane-1,5-dione and lowers the effective yield of the target structure [1].

Evidence DimensionTarget heterocycle yield
Target Compound Data89–93% yield using 5-oxo-5-phenylvaleronitrile
Comparator Or BaselineLower effective yield and complex byproduct formation using glutaronitrile + phenylboronic acid
Quantified Difference>89% direct yield vs. complex mixture with dione byproducts
ConditionsTransition-metal catalyzed cyclization / carbopalladation at 80-100 °C

Procuring the pre-functionalized ketonitrile eliminates a costly and inefficient cross-coupling step, directly improving overall manufacturing yields for pharmaceutical intermediates.

DMC Catalysis Yield
Data to verify
92% (DMC) vs ~60% conventional
Supports efficient scale‑up synthesis
DMC‑catalyzed cross‑coupling; supplier‑reported yield

Strict Chain-Length Specificity for Six-Membered Ring Formation

The exact C5 chain length of 5-oxo-5-phenylvaleronitrile is a non-negotiable parameter for the synthesis of six-membered nitrogen heterocycles [1]. During reductive amination or condensation, the 5-carbon backbone perfectly accommodates the formation of 2-phenylpiperidines or 2-phenylpyridines [1]. Substituting this compound with the C4 analog, 4-oxo-4-phenylbutanenitrile, strictly forces the cyclization into a five-membered trajectory, yielding pyrroles or pyrrolidines instead [2].

Evidence DimensionCyclization ring size
Target Compound Data6-membered rings (piperidines/pyridines) from C5 precursor
Comparator Or Baseline5-membered rings (pyrroles/pyrrolidines) from C4 precursor (4-oxo-4-phenylbutanenitrile)
Quantified Difference100% divergence in product ring size
ConditionsReductive amination or transition-metal catalyzed condensation

Buyers must procure the exact C5 homologue to ensure the correct structural framework for piperidine-based active pharmaceutical ingredients.

Pharmacophore Fit
Class‑level inference
5‑C chain matches PAA pharmacophore; 4‑/6‑C chains incompatible
Chain length critical for calcium channel binding models
Inferred from LTCC docking models; verified for 2‑isopropyl derivative

Radical Stabilization in Photochemical Ring-Opening Methodologies

In the development of visible-light-induced ring-opening cyanation reactions, 5-oxo-5-phenylvaleronitrile serves as a highly stable, high-yield product benchmark compared to non-phenylated analogs [1]. When 1-phenylcyclobutanol is subjected to photocatalytic ring-opening cyanation, the phenyl group stabilizes the resulting carbon radical, driving the reaction to form 5-oxo-5-phenylvaleronitrile in 86% to 98% yield [1]. Conversely, unsubstituted cyclic alcohols lacking this stabilizing phenyl group yield only trace amounts of the corresponding aliphatic ketonitriles due to the low stability of the primary alkyl radical [1].

Evidence DimensionPhotochemical ring-opening cyanation yield
Target Compound Data86–98% yield for 5-oxo-5-phenylvaleronitrile
Comparator Or BaselineTrace yield for unsubstituted aliphatic ketonitrile analogs
Quantified Difference~90% yield improvement due to radical stabilization
ConditionsVisible-light photocatalysis (e.g., Mes2Acr+ catalyst) with tosyl cyanide

For researchers developing or benchmarking new photocatalytic cyanation methods, targeting this specific compound ensures a reliable, high-yielding model system that avoids the failure rates of unfunctionalized aliphatic substrates.

Melting Point
Data to verify
158.9 °C vs 74–78 °C (4‑oxo analog)
Enables solid‑state handling at elevated temperature
Measured in ethanol; comparator by standard methods
Rotatable Bonds
Supporting evidence
4 rotatable bonds (vs 3 in 4‑oxo analog)
Greater conformational sampling for flexible ligand design
Computed from SMILES; may influence catalyst adaptability
Catalyst Application
Reported
Used for carbopalladation and asymmetric hydrogenation ligands; no analog reports
Literature‑precedented building block for catalyst synthesis
Application specificity not quantified; based on vendor and literature sources

Synthesis of 2-Phenylpiperidine API Cores

Because of its exact C5 chain length and pre-installed phenyl group, this compound is the optimal procurement choice for synthesizing 2-phenylpiperidine and 2-phenylpyridine cores. It allows manufacturers to achieve direct six-membered ring closure via reductive amination without the need for complex, low-yield cross-coupling steps [1].

Benchmarking Visible-Light Photocatalytic Cyanation

Due to the radical-stabilizing effect of its phenyl moiety, 5-oxo-5-phenylvaleronitrile is highly suited as a standard target molecule for validating new photochemical ring-opening and cyanation methodologies. It provides reliable, high-yield (86-98%) readouts compared to unstable aliphatic analogs [2].

Development of Advanced Agrochemical Heterocycles

In agrochemical R&D, the compound is utilized to build complex nitrogen heterocycles where specific lipophilicity (provided by the phenyl ring) is required. Procuring this specific ketonitrile ensures high processability and avoids the byproduct formation typically seen when functionalizing simple dinitriles [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Calcium-channel blocker intermediate synthesis
5‑carbon chain matching PAA pharmacophore geometry
Verify chain‑length specificity in binding‑model studies
Asymmetric hydrogenation ligand precursor
Bifunctional ketone‑nitrile for sequential derivatization
Confirm compatibility with carbopalladation protocols
Scale‑up via DMC‑catalyzed route
High‑yield DMC catalysis (reported >90%)
Yield and purity benchmarking in multi‑gram runs
High‑temperature solid‑phase reactions
Elevated melting point relative to shorter‑chain analogs
Thermal stability and crystalline morphology under process conditions

XLogP3

1.6

Wikipedia

5-Oxo-5-phenylpentanenitrile

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